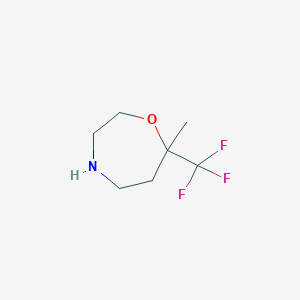

7-Methyl-7-(trifluoromethyl)-1,4-oxazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methyl-7-(trifluoromethyl)-1,4-oxazepane is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is also known as 7-Methyl-7-(trifluoromethyl)-4-oxa-1-azabicyclo[3.2.0]heptane or simply as 7-MeOxazepane. It is a cyclic ether that contains a seven-membered ring with an oxygen atom and a nitrogen atom. The trifluoromethyl group is a highly electronegative substituent that can affect the reactivity and properties of the molecule.

Aplicaciones Científicas De Investigación

Azepanium Ionic Liquids

The synthesis and application of azepanium ionic liquids demonstrate the transformation of azepane into a family of room temperature ionic liquids, which are promising alternatives to volatile organic compounds in electrolytes due to their wide electrochemical windows. This process not only provides a method to mitigate the disposal issues associated with azepane, a coproduct in the polyamide industry, but also enhances the utility of azepanium salts in green chemistry applications (Belhocine et al., 2011).

Molecular and Crystal Structures in MRI Contrast Agents

The study of molecular and crystal structures of chelating agents derived from azepane derivatives provides insights into their application in MRI contrast agents. The detailed structural analysis of these compounds highlights their potential in enhancing the efficacy and specificity of MRI imaging, which is critical for accurate diagnosis and treatment planning in healthcare (Ehnebom et al., 1993).

Catalytic Applications in Organometallic Chemistry

The exploration of half-sandwich ruthenium(II) complexes with azepane-based ligands for catalytic oxidation and transfer hydrogenation demonstrates the versatility of azepane derivatives in facilitating efficient and selective chemical transformations. This research opens up new avenues for the development of catalysts with improved performance in various synthetic applications (Saleem et al., 2013).

Synthesis Methods of Triazepane Heterocycles

An overview of the developed synthesis methods for triazepane heterocycles emphasizes the importance of azepane derivatives in pharmaceutical chemistry. The diversity of synthesis methods reflects the adaptability of these compounds in creating pharmacologically active molecules, highlighting their potential in drug discovery and development (Zeydi & Mahmoodi, 2017).

Electrophilic Reagent Alternatives

The development of carborane reagents as alternatives to triflate-based electrophiles showcases the utility of azepane derivatives in enhancing the electrophilicity of reagents. This advancement significantly expands the scope of substrates amenable to electrophilic reactions, offering new strategies for synthetic chemistry (Reed, 2010).

Propiedades

IUPAC Name |

7-methyl-7-(trifluoromethyl)-1,4-oxazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c1-6(7(8,9)10)2-3-11-4-5-12-6/h11H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEVOBPRQVFUMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCCO1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2988471.png)

![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2988477.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N-methylacetamide](/img/structure/B2988480.png)

![2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2988482.png)

![1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B2988484.png)

![4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2988487.png)

![5-Benzyl-2-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2988493.png)